molecular formula C5H11NO B7871274 Pivalaldoxime

Pivalaldoxime

Cat. No.: B7871274
M. Wt: 101.15 g/mol
InChI Key: OEFVJAZWSLPDEP-UHFFFAOYSA-N
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Description

Pivalaldoxime is an organic compound with the chemical formula (CH₃)₃CCH=NOH. It belongs to the class of aldoximes, which are characterized by the presence of an oxime functional group (C=N-OH) attached to an aldehyde. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivalaldoxime can be synthesized through the reaction of pivaldehyde with hydroxylamine. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:

(CH3)3CCHO+NH2OH(CH3)3CCH=NOH+H2O(CH₃)₃CCHO + NH₂OH → (CH₃)₃CCH=NOH + H₂O (CH3​)3​CCHO+NH2​OH→(CH3​)3​CCH=NOH+H2​O

The reaction is usually carried out at room temperature, and the product can be purified by recrystallization.

Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of hydroxylamine to a solution of pivaldehyde, followed by purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Pivalaldoxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pivalic acid.

    Reduction: It can be reduced to form pivaldehyde.

    Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Pivalic acid.

    Reduction: Pivaldehyde.

    Substitution: Various substituted oximes and related compounds.

Scientific Research Applications

Pivalaldoxime has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound derivatives are studied for their potential biological activities.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pivalaldoxime involves its ability to act as a nucleophile due to the presence of the oxime functional group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.

Comparison with Similar Compounds

Pivalaldoxime can be compared with other aldoximes such as acetaldoxime and benzaldoxime. While all these compounds share the oxime functional group, they differ in their aldehyde components:

    Acetaldoxime: Derived from acetaldehyde, it has a simpler structure and different reactivity compared to this compound.

    Benzaldoxime: Derived from benzaldehyde, it has an aromatic ring that influences its chemical properties and applications.

This compound is unique due to its bulky tert-butyl group, which affects its steric properties and reactivity in chemical reactions.

Properties

IUPAC Name

N-(2,2-dimethylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVJAZWSLPDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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